![molecular formula C12H7ClF5NOS B14420630 2-[(2,3,4,5,6-Pentafluorophenyl)sulfinylmethyl]pyridine;hydrochloride CAS No. 81851-11-8](/img/structure/B14420630.png)
2-[(2,3,4,5,6-Pentafluorophenyl)sulfinylmethyl]pyridine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2,3,4,5,6-Pentafluorophenyl)sulfinylmethyl]pyridine;hydrochloride is a chemical compound that features a pyridine ring substituted with a sulfinylmethyl group attached to a pentafluorophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. These methods often include continuous flow processes and the use of automated systems to control reaction parameters .
Chemical Reactions Analysis
Types of Reactions
2-[(2,3,4,5,6-Pentafluorophenyl)sulfinylmethyl]pyridine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone.
Reduction: The compound can be reduced to remove the sulfinyl group.
Substitution: The pentafluorophenyl ring can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfinyl group results in the formation of a sulfone, while nucleophilic substitution on the pentafluorophenyl ring can yield various substituted derivatives .
Scientific Research Applications
2-[(2,3,4,5,6-Pentafluorophenyl)sulfinylmethyl]pyridine;hydrochloride has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2,3,4,5,6-Pentafluorophenyl)sulfinylmethyl]pyridine;hydrochloride involves its interaction with specific molecular targets and pathways. The sulfinyl group can participate in redox reactions, while the pentafluorophenyl ring can engage in aromatic interactions. These properties enable the compound to modulate various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-Tetrafluorophenol: A related compound with similar fluorinated aromatic structure but different functional groups.
2,3,4,5,6-Pentafluorophenylacetic acid: Shares the pentafluorophenyl moiety but lacks the sulfinylmethyl and pyridine components.
Properties
CAS No. |
81851-11-8 |
|---|---|
Molecular Formula |
C12H7ClF5NOS |
Molecular Weight |
343.70 g/mol |
IUPAC Name |
2-[(2,3,4,5,6-pentafluorophenyl)sulfinylmethyl]pyridine;hydrochloride |
InChI |
InChI=1S/C12H6F5NOS.ClH/c13-7-8(14)10(16)12(11(17)9(7)15)20(19)5-6-3-1-2-4-18-6;/h1-4H,5H2;1H |
InChI Key |
COOTTZOASOLMHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CS(=O)C2=C(C(=C(C(=C2F)F)F)F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



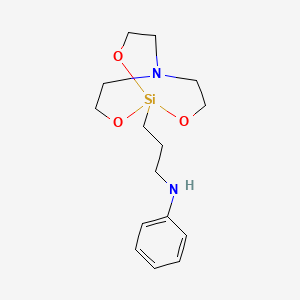
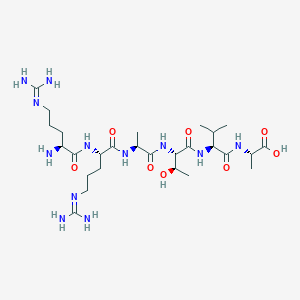
![Hexyl [2-(diethylamino)-2-oxoethyl]hexylphosphinate](/img/structure/B14420592.png)
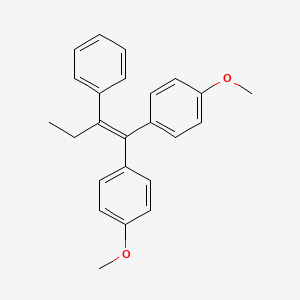

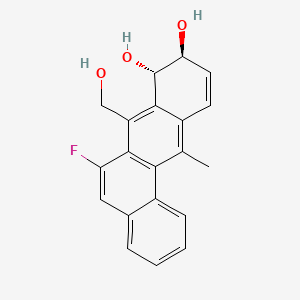
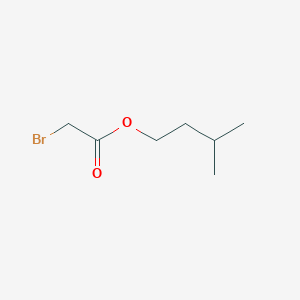
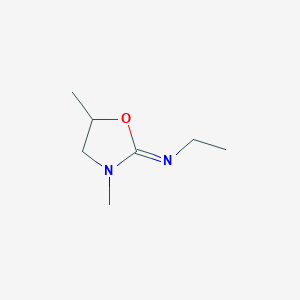
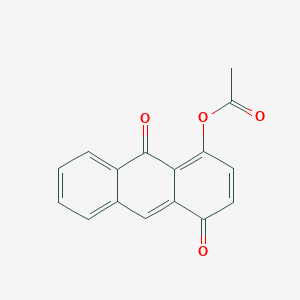
![2,4,6-Tris[(dibutylamino)methyl]phenol](/img/structure/B14420639.png)
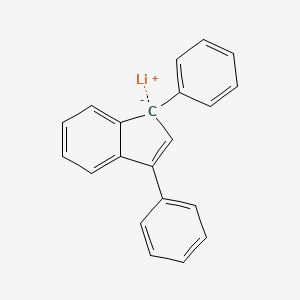
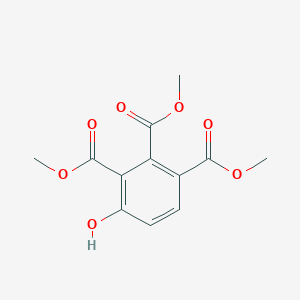
![1-[(2-Carboxy-4-phenylbutyl)(ethyl)carbamoyl]-L-proline](/img/structure/B14420648.png)
